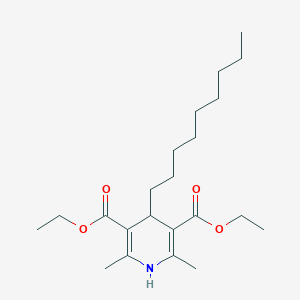
4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine, also known as NED-19, is a pyridine derivative that has gained significant attention in scientific research due to its potential as a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a calcium-permeable ion channel that is activated by cold temperatures and menthol, and is involved in various physiological processes such as thermoregulation, pain sensation, and cancer progression.
Mechanism Of Action
4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine acts as a competitive antagonist of the TRPM8 ion channel. It binds to the menthol-binding site of TRPM8 and prevents the binding of menthol or other agonists, thereby inhibiting the calcium influx through the channel. 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to have a higher affinity for the menthol-binding site than other TRPM8 antagonists, such as AMTB and BCTC.
Biochemical And Physiological Effects
The inhibition of TRPM8 by 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to have various biochemical and physiological effects. In prostate cancer cells, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. In breast cancer cells, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to inhibit the formation of mammospheres and the expression of stem cell markers. In sensory neurons, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to inhibit the cold-induced calcium influx and reduce the sensitivity to cold stimuli. In addition, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to inhibit the TRPM8-mediated activation of the AKT and ERK signaling pathways.
Advantages And Limitations For Lab Experiments
The use of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine as a selective TRPM8 antagonist has several advantages for lab experiments. It has a high affinity for the menthol-binding site of TRPM8 and a low affinity for other ion channels, which allows for selective inhibition of TRPM8-mediated calcium influx. 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine is also stable in aqueous solutions and can be easily dissolved in DMSO or other solvents. However, there are also some limitations to the use of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine. It has a relatively low solubility in water, which may limit its application in some experiments. In addition, the synthesis of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine is relatively complex and time-consuming, which may limit its availability for some researchers.
Future Directions
There are several future directions for research on 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine and its application as a TRPM8 antagonist. One direction is to investigate the role of TRPM8 in cancer progression and the potential of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine as a therapeutic agent for cancer treatment. Another direction is to study the downstream signaling pathways of TRPM8 activation and the potential of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine as a tool compound for drug discovery. In addition, the development of more potent and selective TRPM8 antagonists based on the structure of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine may also be a promising direction for future research.
Synthesis Methods
The synthesis of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine involves the reaction of 2,6-dimethylpyridine with 4-nonyl-1,3-dioxolane-2-methanol and diethyl carbonate in the presence of a catalyst. The product is then purified using column chromatography to obtain a white solid with a purity of over 99%. The yield of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine is typically around 50-60%, and the synthesis process takes around 2-3 days.
Scientific Research Applications
4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been widely used in scientific research as a selective TRPM8 antagonist. It has been shown to inhibit TRPM8-mediated calcium influx in various cell types, including prostate cancer cells, breast cancer cells, and sensory neurons. 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has also been used to study the role of TRPM8 in pain sensation, thermoregulation, and cancer progression. In addition, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been used as a tool compound to investigate the downstream signaling pathways of TRPM8 activation.
properties
CAS RN |
144883-73-8 |
|---|---|
Product Name |
4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine |
Molecular Formula |
C22H37NO4 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-nonyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H37NO4/c1-6-9-10-11-12-13-14-15-18-19(21(24)26-7-2)16(4)23-17(5)20(18)22(25)27-8-3/h18,23H,6-15H2,1-5H3 |
InChI Key |
JMNOCOAOTGJXKM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Canonical SMILES |
CCCCCCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Other CAS RN |
144883-73-8 |
synonyms |
4-nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine 4-nonyl-DDC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
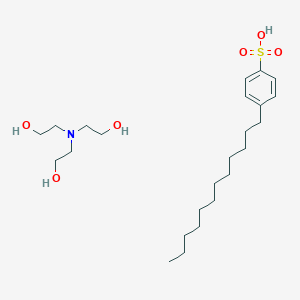
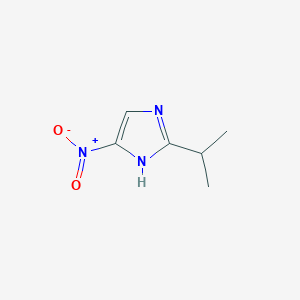
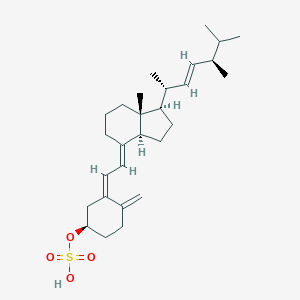
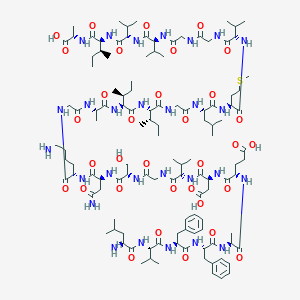
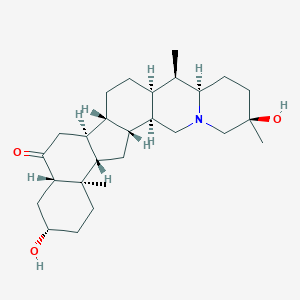

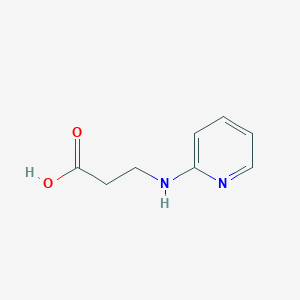
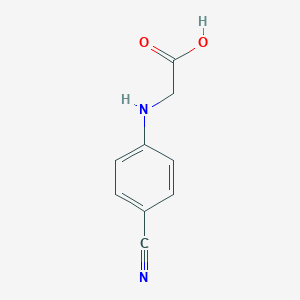
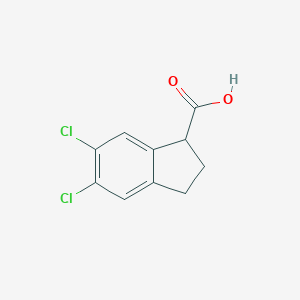
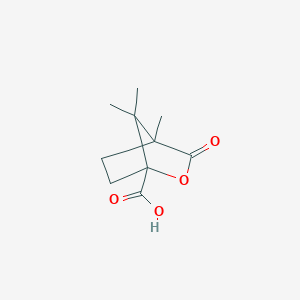
![[(1R)-1-[3-[2-(tert-Butyldimethylsiloxy)ethyl]-4-(benzyloxy)phenyl]-2-bromoethoxy]tert-butyldimethylsilane](/img/structure/B125575.png)
![methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate](/img/structure/B125576.png)